Product packaging for ethyl 3-(1H-tetrazol-1-yl)benzoate(Cat. No.:CAS No. 168618-33-5)

ethyl 3-(1H-tetrazol-1-yl)benzoate

Cat. No.: B2755082
CAS No.: 168618-33-5
M. Wt: 218.216
InChI Key: SKMABBOBKQYXHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-tetrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O2 B2755082 ethyl 3-(1H-tetrazol-1-yl)benzoate CAS No. 168618-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMABBOBKQYXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for ethyl 3-(1H-tetrazol-1-yl)benzoate, which would detail the chemical shifts (δ), coupling constants (J), and integration values for the proton on the tetrazole ring, the aromatic protons, and the ethyl group protons, is not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, which would confirm the carbon framework of the molecule by identifying the chemical shifts for the carbonyl carbon, the aromatic carbons, the tetrazole carbon, and the carbons of the ethyl group, is not documented in the available literature for this specific isomer.

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Detailed IR absorption bands for this compound are not published. A standard analysis would be expected to identify characteristic stretching and bending vibrations for the C=O of the ester, the C-O bond, the aromatic C-H and C=C bonds, and the N=N and C-N bonds within the tetrazole ring.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

While the molecular weight of this compound is known to be 218.21 g/mol , specific mass spectrometry data, including the molecular ion peak (M+) and the pattern of fragmentation, is not available. chemicalbook.com Such data would be crucial for confirming the molecular weight and providing insights into the molecule's structural components.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

Information regarding the purity assessment of this compound using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is not described in the surveyed scientific literature. These methods would typically be used to verify the purity of a synthesized sample.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of ethyl 3-(1H-tetrazol-1-yl)benzoate. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's structure and chemical behavior at the atomic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound. By calculating the electron density, DFT methods can accurately predict the molecule's geometry and vibrational frequencies. For instance, DFT calculations performed at the B3LYP/6-31G* level of theory have been used to determine the optimized structure and vibrational properties of similar benzoate (B1203000) compounds. nih.gov These studies provide a foundational understanding of the molecule's stable conformation and the energetic landscape of its various isomers. The insights from DFT are crucial for interpreting experimental data and for building accurate models for further computational analysis.

Analysis of Molecular Electrostatic Potentials

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net The MEP map of this compound reveals the regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net The negative potential is typically localized around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the ester group, indicating these are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the positive potential is generally found around the hydrogen atoms. researchgate.net This information is critical for predicting how the molecule will interact with other molecules and its biological environment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and electronic properties of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be distributed over the electron-rich tetrazole and benzoate rings, while the LUMO would also be located on these aromatic systems. The precise energies and distributions of these orbitals, which can be calculated using DFT, govern the molecule's behavior in chemical reactions and its electronic absorption properties.

Thermodynamic Property Predictions

Quantum chemical calculations can also be employed to predict the thermodynamic properties of this compound, such as its heat of formation, entropy, and heat capacity. nih.gov These properties are calculated based on the vibrational frequencies obtained from DFT calculations. nih.gov Understanding the thermodynamic stability of the molecule is essential for predicting its behavior under different conditions and for designing synthetic pathways. The predicted thermodynamic data can be correlated with experimental measurements to validate the computational models.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Binding Affinity and Interaction Mode Analysis

Molecular docking simulations of this compound with various biological targets can provide valuable information about its potential as a therapeutic agent. These simulations predict the binding affinity, typically expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target. For example, docking studies on similar tetrazole derivatives have revealed binding energies in the range of -7 to -9 kcal/mol, suggesting strong and stable interactions with their respective protein targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

In modern drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to assess the drug-likeness of a compound and identify potential liabilities early in the development process. For this compound, while specific experimental ADMET data is not extensively published, computational models allow for the prediction of its pharmacokinetic and toxicity profiles based on its structure. These predictions are derived from algorithms trained on large datasets of known compounds.

ADMET prediction studies for tetrazole-containing compounds often utilize online web servers such as SwissADME and pkCSM. aaup.edunih.gov These tools analyze the molecule's structure to forecast various parameters. Key predicted properties for a compound like this compound would typically include high human intestinal absorption (HIA), a crucial factor for oral bioavailability. plos.org Its ability to cross the blood-brain barrier (BBB) is generally predicted to be low, suggesting a lower likelihood of central nervous system side effects.

Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. In silico models predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). aaup.edu Tetrazole derivatives are often screened for potential inhibition of these enzymes to avoid drug-drug interactions. aaup.edu Toxicity predictions, such as the Ames test for mutagenicity and predictions for carcinogenicity, are also standard components of these computational evaluations, with tetrazole derivatives generally showing favorable safety profiles in these predictive models. plos.orgphcogj.com

Table 1: Illustrative Predicted ADMET Properties for this compound Note: The following values are representative predictions for this class of compounds based on computational models and are intended for illustrative purposes.

ADMET ParameterPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)> 95%High potential for absorption from the gut, indicating good oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLow / Non-permeableReduced likelihood of crossing into the brain, minimizing potential CNS effects.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by P-gp, which is favorable for drug efficacy.
CYP2D6 InhibitionNon-inhibitorLow probability of interfering with the metabolism of other drugs processed by this key enzyme.
CYP3A4 InhibitionNon-inhibitorLow probability of causing drug-drug interactions with substrates of the most common metabolic enzyme.
AMES ToxicityNon-mutagenicPredicted to be safe from causing DNA mutations.
hERG InhibitionLow RiskLow probability of causing cardiotoxicity related to the hERG potassium channel.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Computational SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, provides a mathematical framework to correlate molecular descriptors with activity. researchgate.net For this compound and its analogs, these studies help identify the key pharmacophoric elements required for a desired biological effect.

Molecular docking simulations are a primary tool in computational SAR. These simulations predict the preferred orientation and binding affinity of a compound within the active site of a biological target, such as an enzyme or receptor. nih.gov For tetrazole derivatives, docking studies have been used to elucidate binding modes and explain observed activity. nih.gov The analysis typically reveals crucial interactions, such as hydrogen bonds formed by the tetrazole nitrogen atoms or hydrophobic interactions involving the phenyl ring, which are essential for potent biological activity. researchgate.net

QSAR models take this a step further by building statistical models that relate descriptors—such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (LogP)—to biological activity (e.g., IC₅₀ values). researchgate.netresearchgate.net For a series of analogs based on the this compound scaffold, a QSAR model could reveal, for instance, that electron-withdrawing substituents on the benzoate ring enhance activity, suggesting a key electronic interaction with the target protein.

The insights gained from SAR and computational modeling directly inform the rational design of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. rsc.org Based on a hypothetical SAR model for this compound, specific structural modifications can be proposed to enhance its performance.

For example, if docking studies indicate an unoccupied hydrophobic pocket near the benzoate ring, analogs could be designed with lipophilic substituents (e.g., chloro, methyl, or trifluoromethyl groups) at the 4- or 5-positions of the ring. This strategy aims to achieve additional favorable interactions within the binding site, thereby increasing binding affinity and biological potency. Conversely, if a hydrogen bond donor is required in a specific region, introducing a hydroxyl or amino group could be explored. The ethyl ester itself is another point of modification; converting it to other esters or amides can modulate solubility, metabolic stability, and cell permeability. nih.gov

Table 2: Hypothetical SAR for Analogs of this compound Note: This table illustrates a potential SAR trend for educational purposes.

CompoundSubstitution (R) on Benzoate RingHypothetical IC₅₀ (µM)SAR Rationale
Parent-H (meta-position)10.5Baseline activity of the core scaffold.
Analog 14-Cl5.2The electron-withdrawing and hydrophobic nature of chlorine may enhance binding affinity.
Analog 24-OCH₃15.8The bulky, electron-donating methoxy (B1213986) group might introduce steric hindrance or be electronically unfavorable for binding.
Analog 34-CF₃2.1The strongly lipophilic and electron-withdrawing trifluoromethyl group could occupy a key hydrophobic pocket and enhance electronic interactions.
Analog 44-OH8.9A hydroxyl group could introduce a new hydrogen bonding interaction, potentially improving affinity depending on the binding site topology.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. researchgate.net The 1H-tetrazole ring is one of the most well-known and successful bioisosteres for the carboxylic acid functional group. bohrium.com This replacement is particularly relevant for the design of analogs based on benzoate structures. The tetrazole moiety is considered a non-classical bioisostere of the carboxyl group, sharing key properties such as acidity (pKa of ~4.9 for 5-substituted tetrazoles, similar to carboxylic acids) and a planar structure, which allows it to engage in similar interactions with biological targets. nih.govmdpi.com

The primary advantages of replacing a carboxylic acid with a tetrazole ring include:

Improved Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid, which can be subject to phase II conjugation reactions. researchgate.net

Enhanced Lipophilicity : Tetrazoles are typically more lipophilic than their carboxylic acid counterparts. This can lead to improved membrane permeability and better oral bioavailability. researchgate.net

While the tetrazole ring itself is a valuable bioisostere, medicinal chemists also explore replacing the tetrazole with other acidic heterocycles to further fine-tune properties. For instance, if the acidity of the tetrazole needs to be modulated or if specific interactions are desired, other groups such as hydroxamates, acylsulfonamides, or other nitrogen-containing heterocycles may be considered as alternative bioisosteric replacements. acs.org This iterative process of bioisosteric replacement allows for the optimization of a lead compound's biological activity and drug-like properties.

Biological and Pharmacological Activity Research

General Biological Activities of Tetrazole Derivatives and their Bioisosteric Nature

The tetrazole moiety is a key pharmacophore, largely due to its role as a metabolically stable substitute for the carboxylic acid group and its ability to engage in various noncovalent interactions with biological targets. benthamdirect.comtandfonline.com This has led to the inclusion of tetrazole rings in numerous clinically approved drugs for a range of therapeutic applications. tandfonline.com

A cornerstone of the tetrazole ring's utility in drug design is its function as a non-classical bioisostere of the carboxylic acid group. bohrium.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted 1H-tetrazole ring is one of the most recognized bioisosteres for carboxylic acids. drughunter.com

This bioisosteric relationship is founded on several key similarities:

Acidity : The tetrazole ring has a pKa value (typically 4.5-4.9) that is comparable to that of a carboxylic acid (pKa ~4.2-4.5). drughunter.com This allows it to exist in its deprotonated (tetrazolate) form under physiological pH, mimicking the carboxylate anion.

Geometry and Hydrogen Bonding : Both the tetrazolate and carboxylate groups are planar and can participate in similar hydrogen bonding interactions with biological receptors. nih.gov Crystal structure analysis confirms that both groups exhibit very similar hydrogen-bond environments. nih.gov This mimicry allows tetrazole-containing compounds to bind effectively to enzyme and receptor sites intended for carboxylic acids.

Metabolic Stability : A significant advantage of the tetrazole ring is its greater metabolic stability compared to the carboxylic acid functional group. tandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, whereas the tetrazole ring is more resistant to such changes. tandfonline.com

An illustrative example of this bioisosteric replacement is the angiotensin II receptor antagonist, losartan, where a tetrazole ring replaced a carboxylic acid group, leading to a tenfold increase in potency and significantly improved oral bioavailability. drughunter.com

The ethyl ester group in ethyl 3-(1H-tetrazol-1-yl)benzoate plays a crucial role in modifying the compound's physicochemical properties, a common strategy in prodrug design. researchgate.net Esterification is primarily used to enhance the lipophilicity of polar drugs by masking charged or highly polar functional groups like carboxylic acids. researchgate.net

This modification can lead to:

Enhanced Permeability : By increasing lipophilicity, the ester group can improve a compound's ability to diffuse across biological membranes, such as the intestinal wall for oral absorption. researchgate.netscirp.orgscirp.org

Metabolic Lability : Ester bonds are susceptible to hydrolysis by esterase enzymes, which are ubiquitous in the body (e.g., in the blood, liver, and gastrointestinal tract). acs.orguzh.ch This allows the ester prodrug to be converted in vivo to the active carboxylic acid form, releasing the parent drug at or near its site of action. researchgate.net This strategy can improve bioavailability and control the release of the active compound. acs.org

Antimicrobial Efficacy Studies

Tetrazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. bohrium.combenthamdirect.com Their structural features have been incorporated into various antibacterial and antifungal agents. ajgreenchem.comnih.govderpharmachemica.com

Research has demonstrated that various tetrazole derivatives possess significant antibacterial properties. researchgate.net The activity spectrum can vary widely based on the specific substitutions on the tetrazole and any associated aromatic rings. For instance, some synthesized 1,5-disubstituted tetrazoles have shown medium to high activity against Gram-positive bacteria like Staphylococcus aureus but were ineffective against Gram-negative bacteria such as Escherichia coli. uokerbala.edu.iq In contrast, other studies have reported tetrazole derivatives with moderate activity against E. coli. sphinxsai.com

A study on novel imide-tetrazole hybrids found broad-spectrum activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.1-32 µg/mL against a panel of standard bacterial strains. nih.gov Another study of benzimidazole-tetrazole derivatives found significant efficacy against the Gram-positive bacterium Enterococcus faecalis, with MIC values for some compounds (1.2-2.1 µg/mL) comparing favorably to the standard drug azithromycin. ajgreenchem.com

Table 1: Examples of Antibacterial Activity of Various Tetrazole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Benzimidazole-tetrazole derivative (e1)Enterococcus faecalis1.2 ajgreenchem.com
Benzimidazole-tetrazole derivative (b1)Enterococcus faecalis1.3 ajgreenchem.com
Benzimidazole-tetrazole derivative (e1)Staphylococcus aureus18.7 ajgreenchem.com
N-Ribofuranosyl tetrazole (1c)E. coli & S. aureus15.06 µM researchgate.net
N-Ribofuranosyl tetrazole (5c)E. coli & S. aureus13.37 µM researchgate.net
Isoxazole (B147169) derivative (6)Micrococcus lysodicticus32.25 nih.gov
Isoxazole derivative (6)Bacillus subtilis64.5 nih.gov

The tetrazole scaffold is also prominent in the development of new antifungal agents. researchgate.netnih.gov These compounds often exert their effect by inhibiting fungal cytochrome P450 (CYP) enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net

Several tetrazole-based compounds have demonstrated potent, broad-spectrum antifungal activity against various pathogenic fungi, including Candida and Aspergillus species. nih.govresearchgate.net For example, a series of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives exhibited excellent in vitro activity against Candida spp. and Cryptococcus neoformans, with MIC values ranging from <0.008 to 4 µg/mL. nih.gov Some of these compounds were also effective against fluconazole-resistant strains of C. auris. nih.gov

Another study on benzimidazole-tetrazole derivatives found that one compound exhibited three times the efficacy of the standard drug fluconazole (B54011) against Candida glabrata, with an MIC of 0.98 µg/mL. ajgreenchem.com

Table 2: Examples of Antifungal Activity of Various Tetrazole Derivatives

Compound TypeFungal StrainActivity (MIC in µg/mL)Reference
Benzimidazole-tetrazole derivative (e1)Candida glabrata0.98 ajgreenchem.com
Benzimidazole-tetrazole derivative (d1)Candida albicans7.4 ajgreenchem.com
Fluconazole (Reference)Candida albicans8.1 ajgreenchem.com
Pyrazolyl-tetrazole butan-2-ol derivative (8)Candida spp. & C. neoformans<0.008 to 4 nih.gov
Pyrazolyl-tetrazole butan-2-ol derivative (11)Candida spp. & C. neoformans<0.008 to 4 nih.gov
Tetrazole derivative (7c)Antifungal activity64.5 nih.gov

Anti-inflammatory Investigations

Tetrazole-containing compounds have been extensively investigated for their anti-inflammatory potential. nih.govsphinxsai.comtandfonline.com The development of potent anti-inflammatory drugs with fewer side effects, particularly gastric irritation, remains an important goal in medicinal chemistry. nih.gov The tetrazole ring, as a bioisostere of the carboxylic acid found in many non-steroidal anti-inflammatory drugs (NSAIDs), is an attractive moiety for this purpose. nih.gov

The anti-inflammatory mechanism of many tetrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation and pain. nih.govnih.gov A study of tetrazole-bearing compounds identified a derivative (7c) as an effective and selective COX-2 inhibitor with an IC₅₀ value of 0.23 µM. nih.gov Other research has synthesized novel benzimidazole-linked tetrazole derivatives that exhibited anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in rat paw edema assays, but with less gastric ulceration. nih.gov Similarly, pyrazole (B372694) derivatives linked to a tetrazole ring have shown significant anti-inflammatory activity, with some compounds demonstrating potent inhibition of paw edema comparable to celecoxib. nih.gov

Inhibition of Cyclooxygenase Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov The tetrazole moiety has been incorporated into novel compounds designed as selective COX-2 inhibitors, a strategy aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

While direct studies on the COX inhibitory activity of this compound are not prominently available, research on other tetrazole derivatives demonstrates their potential in this area. For instance, certain pyrazole and isoxazole derivatives containing a tetrazole ring have shown potent in vitro COX-2 inhibitory activity, with some compounds exhibiting selectivity comparable to the well-known drug celecoxib. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Tetrazole Derivatives

Compound Class Specific Compound COX-2 IC₅₀ (µmol/L) Selectivity Index (SI)
Isoxazole-Tetrazole Compound 40 0.041 >243
Pyrazole-Tetrazole Compound 42 0.039 >256
Pyrazole-Tetrazole Compound 44 0.065 >153

Data sourced from a study on anti-inflammatory tetrazole derivatives. nih.gov

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Consequently, the antioxidant potential of new chemical entities is a significant area of investigation.

Free Radical Scavenging Mechanisms (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound. echemcom.comnih.gov The assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Anticancer Potential Evaluation

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Tetrazole derivatives have emerged as a promising class of compounds, with numerous studies reporting their cytotoxic effects against various cancer cell lines. researchgate.netd-nb.infomdpi.com

In Vitro Cytotoxicity Assessments (e.g., IC₅₀ values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. In vitro cytotoxicity assays using cancer cell lines are fundamental for the initial screening of potential anticancer drugs.

No specific IC₅₀ values for this compound were identified in the available research. However, a wide range of other tetrazole derivatives have been synthesized and evaluated, demonstrating significant cytotoxic activity against various human cancer cell lines. These studies underscore the potential of the tetrazole scaffold in developing new oncological therapies. researchgate.netmdpi.comnih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀) of Various Tetrazole Derivatives Against Human Cancer Cell Lines

Compound Type Cell Line IC₅₀ Value Reference
Pyridyl-tetrazol-1-yl-indole U87 MG (Glioblastoma) 0.05 µM mdpi.com
Pyridyl-tetrazol-1-yl-indole T98G (Glioblastoma) 0.04 µM mdpi.com
Pyridyl-tetrazol-1-yl-indole HeLa (Cervix Carcinoma) 0.07 µM mdpi.com
Pyridyl-tetrazol-1-yl-indole MCF7 (Breast Adenocarcinoma) 0.11 µM mdpi.com
Benzimidazole-Tetrazole CCRF-CEM (Leukemia) ~25 µM d-nb.info
Benzimidazole-Tetrazole MCF-7 (Breast Adenocarcinoma) ~50 µM d-nb.info
Tetrazole Derivative 3b HT-29 (Colon Carcinoma) 69.99 µg/mL researchgate.net
Tetrazole Derivative 3a MDA-MB-231 (Breast Cancer) 86.73 µg/mL researchgate.net

This table presents a selection of data from different studies to illustrate the range of activities observed for tetrazole-containing compounds.

Molecular Mechanisms in Cancer Cell Lines

Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Research into tetrazole derivatives has uncovered several mechanisms of action.

While the specific molecular targets of this compound have not been elucidated, studies on related compounds provide valuable insights. For instance, some novel tetrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the anti-apoptotic protein Bcl-2. nih.gov Other research has identified that certain pyridyl-tetrazol-indole compounds act as potent inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like colchicine. mdpi.com This interference with the cellular cytoskeleton disrupts cell division, leading to cell death. mdpi.com

Other Investigated Biological Activities of Related Tetrazoles

The versatility of the tetrazole ring as a pharmacophore has led to its investigation in a multitude of biological contexts beyond inflammation and cancer. The nitrogen-rich heterocyclic system is a feature in compounds with a wide array of pharmacological activities. nih.gov Extensive research has demonstrated that various tetrazole derivatives possess:

Antimicrobial Activity : Including antibacterial and antifungal properties. nih.gov

Antihypertensive Activity : The ability to lower blood pressure. nih.govsmolecule.com

Anticonvulsant Activity : Potential for treating seizures. nih.govsmolecule.com

Antidiabetic Activity : Effects on blood sugar regulation. smolecule.com

These diverse activities highlight the chemical and biological significance of the tetrazole moiety and suggest that a simple derivative like this compound could serve as a foundational structure for developing new therapeutic agents. nih.govsmolecule.com

Antitubercular Activity

Currently, there is a lack of specific studies in the reviewed scientific literature that directly evaluate the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

However, the broader class of tetrazole-containing compounds has been a subject of interest in the development of new antitubercular agents. Research into related structures suggests the potential for the tetrazole moiety to be a part of pharmacologically active molecules. For instance, studies on anthranilic acid derivatives have shown that the replacement of a carboxylic acid group with a tetrazole ring can be a viable strategy in designing inhibitors of Mycobacterium tuberculosis enzymes, such as MabA (FabG1). connectjournals.comnih.gov In one study, the bioisosteric replacement of a carboxylic acid with a tetrazole in a series of anthranilic acid derivatives resulted in compounds with inhibitory activity against MabA. connectjournals.comnih.gov

Furthermore, other research has explored various tetrazole derivatives for their antimycobacterial properties. For example, a series of 3,5-dinitrobenzylsulfanyl tetrazoles were investigated for their antitubercular activity, highlighting the role of the tetrazole scaffold in this therapeutic area. acs.org Schiff bases derived from tetrazole-containing hydrazides have also been reported to possess a range of pharmacological properties, including potential antitubercular effects. researchgate.net

It is important to emphasize that these findings pertain to structurally related compounds and not directly to this compound. Direct experimental evaluation of this compound is necessary to determine its specific antitubercular potential.

Antihyperglycemic Activity

There are no direct studies in the available scientific literature that have specifically investigated the antihyperglycemic activity of this compound.

Nevertheless, the tetrazole chemical group has been incorporated into various molecular designs targeting hyperglycemia. For example, a series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles were synthesized and evaluated for their in vivo antihyperglycemic effects, with some compounds demonstrating significant glucose-lowering activity in a sucrose-loaded rat model. nih.gov This suggests that the tetrazole ring can serve as a key pharmacophoric element in the design of novel antihyperglycemic agents.

Additionally, a patent for certain aniline (B41778) derivatives with antihyperglycemic properties included a compound containing a tetrazole ring, further indicating the utility of this heterocycle in the development of treatments for diabetes. google.com The search for new antihyperglycemic agents has also led to the investigation of tetrazole derivatives as potential glycogen (B147801) phosphorylase inhibitors. uobaghdad.edu.iq

Antiviral Activity

Direct experimental data on the antiviral activity of this compound is not available in the current body of scientific literature.

The tetrazole nucleus is, however, a feature in a variety of compounds that have been investigated for antiviral properties, including activity against HIV. For instance, research on 3-aryl-1,3-diketo-containing compounds has identified tetrazole derivatives as inhibitors of HIV-1 integrase. acs.org In these studies, specific compounds containing a tetrazole moiety demonstrated the ability to inhibit viral replication in cell-based assays. acs.org

Another area of antiviral research has focused on the synthesis of nonannulated tetrazolylpyrimidines, exploring their potential as antiviral agents. nih.gov Furthermore, novel phenylalanine derivatives incorporating a tetrazole ring have been designed and synthesized as HIV-1 capsid inhibitors. nih.gov

The following table provides an example of antiviral activity data for a related tetrazole-containing compound, as reported in a study on HIV-1 integrase inhibitors. It is crucial to note that this data is not for this compound.

Compound IDAntiviral IC50 (µM)
4b 0.6
10e 2.3
Data from a study on 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. acs.org

The inclusion of the tetrazole ring in these diverse molecular structures highlights its versatility in medicinal chemistry and its potential as a component of future antiviral therapies. However, the specific antiviral activity of this compound can only be determined through direct experimental testing.

Applications in Advanced Materials Science and Other Scientific Fields

Role as a Building Block for Complex Chemical Architectures

The tetrazole scaffold is a highly valuable building block in organic synthesis, prized for its metabolic stability and its role as a bioisostere for carboxylic acids. beilstein-journals.orgnih.gov Compounds like ethyl 3-(1H-tetrazol-1-yl)benzoate serve as intermediates for creating more complex, functionalized molecules. chemicalbook.com The ester group can be hydrolyzed to form a carboxylic acid, which can then be converted into amides or other derivatives. Simultaneously, the tetrazole ring's nitrogen atoms can coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs).

A key innovation in the use of such compounds is the development of tetrazole aldehydes as versatile building blocks. beilstein-journals.org This strategy allows for the incorporation of the tetrazole group into diverse molecular scaffolds through multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. beilstein-journals.orgnih.gov This approach simplifies the synthesis of complex, drug-like molecules and broadens the accessibility of novel tetrazole-based compound libraries. beilstein-journals.org

Reaction TypeDescriptionPotential Products from a Tetrazole PrecursorReference
HydrolysisConversion of the ethyl ester group to a carboxylic acid.3-(1H-tetrazol-1-yl)benzoic acid beilstein-journals.org
AmidationReaction of the ester or corresponding acid with an amine to form an amide.N-substituted 3-(1H-tetrazol-1-yl)benzamides beilstein-journals.org
Multicomponent Reactions (e.g., Ugi, Passerini)One-pot reactions involving three or more reactants to form a complex product. Tetrazole aldehydes are key building blocks.Diverse, highly functionalized heterocyclic scaffolds beilstein-journals.orgnih.gov
Coordination ChemistryUse of the tetrazole nitrogen atoms as ligands to coordinate with metal ions.Metal-Organic Frameworks (MOFs), Coordination Polymers rsc.org

Potential in Electro-optical Applications

Organic materials with nonlinear optical (NLO) properties are crucial for technologies like optical data storage and telecommunications. nih.gov The promise of tetrazole derivatives in this area stems from their ability to be part of "push-pull" molecular systems. rsc.orgdigitellinc.com These systems feature an electron-donating group and an electron-accepting group separated by a π-conjugated linker, which facilitates intramolecular charge transfer (ICT)—a key mechanism for NLO activity. nih.gov

In structures like this compound, the phenyl ring can act as part of the π-linker. Research has shown that the tetrazole moiety can serve as a conjugative linker, similar to triazoles, enabling ICT between donor and acceptor groups. rsc.org Studies on 2,5-disubstituted tetrazoles with donor and acceptor groups have demonstrated NLO properties, which were measured using techniques like hyper-Rayleigh scattering. rsc.orgnih.gov The efficiency of the charge transfer and the resulting NLO activity can be tuned by modifying the substituents on the aromatic rings. rsc.orgnih.gov While direct NLO studies on this compound are not prominent, related structures suggest its potential for use in optoelectronic devices. electrochemsci.org

Structural FeatureRole in Electro-optical PropertiesExample from Tetrazole ChemistryReference
Push-Pull SystemCreates intramolecular charge transfer (ICT) necessary for NLO response.A tetrazole ring linking an electron-donating group (e.g., N,N-diphenylamino) and an electron-accepting group (e.g., p-nitrophenyl). rsc.orgnih.gov
π-Conjugated LinkerFacilitates the movement of electrons between the donor and acceptor.The tetrazole ring itself can act as a conjugative linker. rsc.org
Aromatic RingsServe as donors, acceptors, or part of the linker system, and can be functionalized to tune properties.Phenyl, pyridyl, and dibenzofuran (B1670420) groups attached to a central tetrazole. rsc.org

Considerations in Agricultural and Industrial Applications (e.g., pesticides, propellants)

The unique chemical properties of the tetrazole ring have led to its investigation and use in a range of agricultural and industrial contexts.

Agricultural Applications Tetrazole derivatives have been developed as active agents in agriculture, demonstrating a variety of biological activities. researchgate.net They have been successfully incorporated into antifungal agents, herbicides, and plant growth regulators. researchgate.netnih.govnih.gov The development of novel tetrazole-based fungicides is particularly important due to the rise of antifungal resistance. nih.gov Research has shown that certain 2,5-disubstituted tetrazole derivatives exhibit significant inhibitory action against pathogenic fungi like Candida albicans and various moulds that affect crops. nih.govresearchgate.net

Industrial Applications The most notable industrial application for tetrazole derivatives is in the field of energetic materials. nih.gov The high nitrogen content and the large number of N-N and C-N bonds in the tetrazole ring result in a high positive enthalpy of formation. researchgate.net Upon decomposition, these compounds release a large amount of energy and primarily form stable, non-toxic nitrogen gas (N₂). researchgate.net These characteristics make tetrazole-based compounds, particularly tetrazole salts, promising candidates for:

Propellants: They are investigated as ingredients for solid rocket propellants, offering potentially higher burning rates and lower mechanical sensitivities compared to traditional materials. acs.org

Explosives: Nitrogen-rich tetrazoles are being designed as next-generation energetic materials intended to replace conventional explosives like RDX and HMX, offering comparable or superior detonation performance with potentially greater stability. rsc.org

Gas Generators: Their ability to produce large volumes of nitrogen gas upon decomposition makes them suitable for use in applications like automotive airbags. acs.org

Application AreaSpecific UseKey Property of Tetrazole MoietyReference
AgriculturalAntifungal AgentsBiological activity against pathogenic fungi. nih.govnih.govresearchgate.net
Herbicides & Plant Growth RegulatorsBioactivity affecting plant systems. researchgate.net
Industrial (Energetic Materials)PropellantsHigh nitrogen content, high heat of formation, rapid gas generation. nih.govacs.org
ExplosivesHigh detonation velocity and pressure. researchgate.netrsc.org
Gas GeneratorsClean and rapid decomposition to N₂ gas. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-(1H-tetrazol-1-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between tetrazole derivatives and ethyl benzoate precursors. For example, microwave-assisted synthesis under controlled temperature (40–60°C) can improve reaction efficiency by 20–30% compared to conventional heating . Key factors include solvent polarity (DCE:TFE mixtures enhance reactivity ), catalyst selection (e.g., mCPBA for oxidation ), and stoichiometric ratios. Yield optimization often employs factorial design to evaluate interactions between variables like time, temperature, and reagent concentrations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic proton environments and confirms ester/tetrazole functional groups.
  • IR Spectroscopy : Identifies C=O (ester) at ~1700 cm⁻¹ and N–H (tetrazole) at ~3200 cm⁻¹ .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with ppm-level accuracy .
  • Melting Point Analysis : Consistency in melting range (e.g., 221–225°C) indicates purity .

Q. How can researchers mitigate safety risks during synthesis and handling?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure proper airflow to prevent inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic/byproduct residues with saturated NaHCO₃ before disposal .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or COMSOL Multiphysics can predict HOMO-LUMO gaps, charge distribution, and solvatochromic behavior. For instance, solvent polarity effects on UV-Vis spectra are modeled using PCM (Polarizable Continuum Model) . Pairing DFT with molecular docking studies (e.g., AutoDock Vina) helps assess binding affinity to biological targets like cyclooxygenase-2 .

Q. How can contradictory data from biological assays (e.g., antimicrobial activity) be resolved?

  • Methodological Answer :

  • Experimental Replication : Use triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests).
  • Statistical Analysis : Apply ANOVA or t-tests to identify outliers; consider batch variability in compound purity .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., ethyl 4-amino benzoate vs. tetrazole derivatives) to isolate functional group contributions .

Q. What experimental designs optimize enantioselective synthesis of tetrazole-containing derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use Evans’ oxazaborolidines or Cinchona alkaloids to induce asymmetry .
  • Sequential Simplex Optimization : Efficiently screen factors (e.g., temperature, solvent ratio) to maximize enantiomeric excess (ee). This method reduces trials by 40% compared to full factorial designs .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets in DFT) to match observed NMR/IR data .
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., X-ray crystallography for solid-state conformation) to confirm structural hypotheses .

Comparative Analysis of Analogues

CompoundKey Structural FeaturesBiological ActivityReference
Ethyl 4-amino benzoateSimple ester + amineBasic antimicrobial
5-(4-Carboxyphenyl)-tetrazoleTetrazole + carboxylic acidAnticonvulsant
This compound Ester + tetrazoleUnder investigation (e.g., COX-2 inhibition)

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